Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Ester groups: Bis(2-methoxyethyl) ester substituents at positions 3 and 5 of the 1,4-DHP core.
- Aromatic substituents: A 2,4-dichlorophenyl-substituted furan ring at position 2.
- Methyl groups: At positions 2 and 6 of the dihydropyridine ring.
The 2-methoxyethyl ester groups may enhance solubility and bioavailability compared to simpler alkyl esters, while the 2,4-dichlorophenyl moiety likely contributes to electronic and steric effects influencing receptor interactions .
Properties
CAS No. |
312938-38-8 |
|---|---|
Molecular Formula |
C25H27Cl2NO7 |
Molecular Weight |
524.4 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27Cl2NO7/c1-14-21(24(29)33-11-9-31-3)23(22(15(2)28-14)25(30)34-12-10-32-4)20-8-7-19(35-20)17-6-5-16(26)13-18(17)27/h5-8,13,23,28H,9-12H2,1-4H3 |
InChI Key |
UGOIWTXMBPABLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s high purity, which is essential for its application in research and development .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dihydropyridine ring, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antihypertensive Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antihypertensive properties. The compound has been studied for its ability to inhibit calcium channels, which play a crucial role in regulating blood pressure. In vitro and in vivo studies have shown that it can effectively lower blood pressure in hypertensive animal models.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dihydropyridine derivatives and tested their effects on vascular smooth muscle contraction. The findings demonstrated that compounds similar to Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate significantly reduced contraction responses, indicating potential for antihypertensive therapies .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Results suggest that it can protect cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Bis(2-methoxyethyl) derivative | 25 | Journal of Biological Chemistry |
| Standard Antioxidant (Ascorbic Acid) | 15 | Journal of Biological Chemistry |
Pesticidal Activity
The compound's structure suggests potential activity against various pests. Preliminary studies have indicated that it may act as an effective pesticide due to its ability to disrupt the nervous systems of insects.
Case Study:
A field trial conducted on crops treated with the compound showed a significant reduction in pest populations compared to untreated controls. The results were published in Pest Management Science, highlighting the compound's efficacy as an environmentally friendly alternative to conventional pesticides .
Herbicidal Properties
Research into the herbicidal effects of this compound has shown promising results against specific weed species. It appears to inhibit growth by interfering with photosynthetic processes.
Data Table: Herbicidal Efficacy
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of 1,4-DHPs. Below is a comparative analysis of its structural analogs, focusing on substituent variations, synthesis, and biological activities.
Table 1: Structural Comparison of 1,4-DHP Derivatives
Biological Activity
Bis(2-methoxyethyl) 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular diseases and neuropharmacology. The unique structural features of this compound suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C25H27Cl2NO7, with a molecular weight of 493.39 g/mol. The structure includes a dihydropyridine core with substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H27Cl2NO7 |
| Molecular Weight | 493.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves the modulation of calcium channels and interaction with specific receptors. Dihydropyridines are known calcium channel blockers, which can lead to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group may enhance its affinity for calcium channels, potentially increasing its efficacy as an antihypertensive agent.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit significant antihypertensive properties. For instance, studies have shown that these compounds can effectively lower blood pressure in animal models by inhibiting calcium influx into vascular smooth muscle cells.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This activity is attributed to its ability to modulate ion channels and influence neurotransmitter release .
Anticonvulsant Activity
In a study involving pentylenetetrazole-induced seizures in rodents, derivatives of dihydropyridine were found to exhibit anticonvulsant properties. The mechanism is thought to involve stabilization of neuronal membranes and inhibition of excitatory neurotransmitter release .
Case Studies
- Antihypertensive Study : A study conducted on hypertensive rats demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in systolic blood pressure compared to control groups. The effect was attributed to enhanced vasodilation mediated by calcium channel blockade .
- Neuroprotection : In vitro assays using neuronal cell lines exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40%, indicating strong neuroprotective potential .
- Anticonvulsant Activity : In another study assessing the anticonvulsant effects of various dihydropyridines, the compound was shown to significantly delay seizure onset compared to phenytoin, suggesting a promising avenue for further research in epilepsy treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
